molecular formula C29H27N5O4 B13392682 1-[4-Azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

1-[4-Azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B13392682
M. Wt: 509.6 g/mol
InChI Key: AZPSSDWPMSICSH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Azido-3’-deoxy-5’-O-tritylthymidine typically involves the protection of the hydroxyl groups of thymidine followed by the introduction of the azido group. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for 3’-Azido-3’-deoxy-5’-O-tritylthymidine are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3’-Azido-3’-deoxy-5’-O-tritylthymidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3’-Azido-3’-deoxy-5’-O-tritylthymidine is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 3’-Azido-3’-deoxy-5’-O-tritylthymidine involves its conversion to the active form, which inhibits the replication of HIV-1. The azido group is crucial for its activity, as it allows the compound to be incorporated into the viral DNA, leading to chain termination. This compound targets the reverse transcriptase enzyme, which is essential for the replication of the virus .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Azido-3’-deoxy-5’-O-tritylthymidine is unique due to its specific protective groups and the presence of the azido group, which makes it a valuable intermediate in the synthesis of various nucleoside analogs. Its ability to inhibit HIV-1 replication by targeting the reverse transcriptase enzyme sets it apart from other compounds .

Properties

IUPAC Name

1-[4-azido-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27N5O4/c1-20-18-34(28(36)31-27(20)35)26-17-24(32-33-30)25(38-26)19-37-29(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,18,24-26H,17,19H2,1H3,(H,31,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPSSDWPMSICSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29706-84-1
Record name Thymidine, 3'-azido-3'-deoxy-5'-O-(triphenylmethyl)
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